3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride
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Overview
Description
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride is an organic compound with a molecular formula of C10H14BrNO·HCl. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-methoxyacetophenone to yield 3-bromo-4-methoxyacetophenone. This intermediate is then subjected to a reductive amination process using propan-1-amine under catalytic hydrogenation conditions to form the desired amine. The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of azides or thioethers.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding affinity and selectivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-4-methoxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3-(4-Methoxyphenyl)propan-1-amine: Lacks the bromine atom.
3-Bromopropylamine: Contains a bromine atom but lacks the methoxyphenyl group.
Uniqueness
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride is unique due to the combination of the bromine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C10H15BrClNO |
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Molecular Weight |
280.59 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-13-10-5-4-8(3-2-6-12)7-9(10)11;/h4-5,7H,2-3,6,12H2,1H3;1H |
InChI Key |
BFSIMCRWZBYBKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCN)Br.Cl |
Origin of Product |
United States |
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